Tetrazine-SS-PEG4-Biotin
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Overview
Description
Tetrazine-SS-PEG4-Biotin is a multifunctional compound that combines a tetrazine moiety, a disulfide bond, a four-unit polyethylene glycol (PEG) linker, and biotin. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and in bioorthogonal chemistry for molecular labeling, drug delivery, and biomolecular recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazine-SS-PEG4-Biotin is synthesized through a series of chemical reactions that involve the coupling of tetrazine, disulfide, polyethylene glycol, and biotin. The synthesis typically involves the following steps:
Tetrazine Synthesis: Tetrazine is synthesized through the reaction of hydrazine with nitriles under acidic conditions.
PEGylation: The tetrazine moiety is then coupled with a polyethylene glycol chain through a nucleophilic substitution reaction.
Disulfide Bond Formation: The PEGylated tetrazine is reacted with a disulfide-containing compound to introduce the disulfide bond.
Biotinylation: Finally, the biotin moiety is attached to the disulfide-PEG-tetrazine compound through an amide bond formation
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.
Purification: The crude product is purified using techniques such as chromatography and crystallization to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and functionality
Chemical Reactions Analysis
Types of Reactions
Tetrazine-SS-PEG4-Biotin undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions to release the biotin moiety
Common Reagents and Conditions
iEDDA Reaction: Common reagents include strained alkenes, and the reaction is typically carried out in aqueous or organic solvents at room temperature
Disulfide Bond Cleavage: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions
Major Products Formed
Dihydropyridazine Linkages: Formed from the iEDDA reaction
Biotin Release: Occurs upon disulfide bond cleavage
Scientific Research Applications
Tetrazine-SS-PEG4-Biotin has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Applied in the production of biocompatible materials and drug delivery systems
Mechanism of Action
Tetrazine-SS-PEG4-Biotin exerts its effects through the following mechanisms:
Bioorthogonal Reactions: The tetrazine moiety undergoes rapid and selective iEDDA reactions with strained alkenes, enabling precise molecular labeling and drug delivery
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of biotin or other attached molecules
Comparison with Similar Compounds
Tetrazine-SS-PEG4-Biotin is unique due to its combination of tetrazine, disulfide, PEG, and biotin functionalities. Similar compounds include:
Tetrazine-PEG4-Biotin: Lacks the disulfide bond, making it non-cleavable under reducing conditions
Tetrazine-SS-PEG2-Biotin: Contains a shorter PEG linker, affecting its solubility and biocompatibility
Tetrazine-SS-PEG4-Azide: Uses an azide moiety instead of biotin, altering its binding properties and applications
This compound stands out due to its cleavable disulfide bond, biocompatible PEG linker, and high-affinity biotin moiety, making it highly versatile for various scientific and industrial applications .
Properties
Molecular Formula |
C35H53N9O8S3 |
---|---|
Molecular Weight |
824.1 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C35H53N9O8S3/c45-30(4-2-1-3-29-33-28(24-53-29)41-35(48)42-33)36-11-14-50-16-18-52-20-19-51-17-15-49-13-9-31(46)37-12-22-55-54-21-10-32(47)38-23-26-5-7-27(8-6-26)34-43-39-25-40-44-34/h5-8,25,28-29,33H,1-4,9-24H2,(H,36,45)(H,37,46)(H,38,47)(H2,41,42,48)/t28-,29-,33-/m0/s1 |
InChI Key |
PUKHKPBHJUBMMC-DWDWHFOYSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origin of Product |
United States |
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